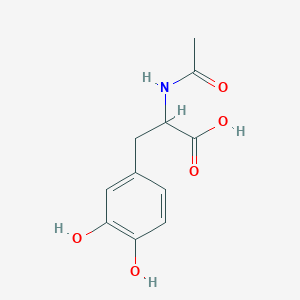

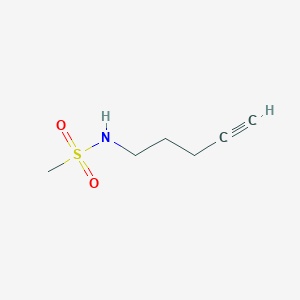

1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

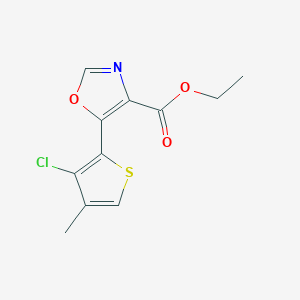

1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-carbaldehyde is a derivative of benzazepines, which are biologically important heterocyclic systems . Benzazepines and their hydrogenated derivatives have been known since the beginning of the last century . They can be promising for the treatment of cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure .

Synthesis Analysis

The synthesis methods of benzazepine derivatives have been greatly expanded over the past two decades . The synthesis of derivatives of 1-, 2-, and 3-benzazepines can be divided into the following groups: cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods .Molecular Structure Analysis

Benzazepines have three types of isomeric structures depending on the attachment of the benzene ring at the b, c, or d bonds of the azepine ring: 1-benzazepines I, 2-benzazepines II, and 3-benzazepines III .Chemical Reactions Analysis

The high bioactivity of benzazepine derivatives has stimulated both the development of new and the improvement of the existing methods of their synthesis . The chemistry of this class of structures was summarized in a review from 1974, and in its updated version from 2000 .Mecanismo De Acción

Benzazepines exhibit various biological activities. They can act as sodium channel blockers, inhibitors of squalene synthase, which makes them safe and effective in the treatment of hyperlipidemia . Moreover, the representative of this group of compounds, the medication tolvaptan, has been in use since 2009 for the treatment of hyponatremia .

Propiedades

IUPAC Name |

1-oxo-2,3,4,5-tetrahydro-2-benzazepine-8-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-7-8-3-4-9-2-1-5-12-11(14)10(9)6-8/h3-4,6-7H,1-2,5H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWBSNBCWKRCBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)C=O)C(=O)NC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl[(isoquinolin-8-yl)methyl]amine](/img/structure/B6598906.png)

![1H-Imidazole, 1-[2-(4-chlorophenyl)ethyl]-](/img/structure/B6598908.png)

![2-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B6598946.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid](/img/structure/B6598950.png)

![{5-[(ethylsulfanyl)methyl]furan-2-yl}methanamine](/img/structure/B6598966.png)

![5-thia-2,7,11-triazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-triene](/img/structure/B6598972.png)